molecular formula C19H21NO4S B6413254 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1262008-59-2

5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Katalognummer B6413254
CAS-Nummer: 1262008-59-2
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: FFZRSSQOQWIEQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (5-MPSA) is a synthetic compound that has been used in scientific research for its various properties and applications. 5-MPSA is a white crystalline solid that is soluble in water and has a molecular weight of 338.4 g/mol. It has a melting point of around 128 °C, and a boiling point of around 300 °C. 5-MPSA has been found to be an effective reagent in organic synthesis, as well as in the synthesis of various pharmaceuticals. In addition, 5-MPSA has been studied for its potential use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used as a reagent in organic synthesis for the synthesis of various pharmaceuticals. It has also been studied for its potential use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. Studies have shown that 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. In addition, 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential therapeutic applications in the treatment of cancer.

Wirkmechanismus

5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Studies have shown that 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a potent inhibitor of COX-2, and that it can reduce the production of prostaglandins in vitro. In addition, 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to inhibit the growth of various cancer cell lines in vitro, suggesting that its mechanism of action may involve the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. In addition, 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential therapeutic applications in the treatment of cancer. 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has also been shown to have anti-inflammatory and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in lab experiments include its relatively low cost and availability, as well as its ability to inhibit the growth of various cancer cell lines in vitro. However, the use of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is limited by its potential toxicity, as well as its potential to interfere with other medications or treatments.

Zukünftige Richtungen

The potential applications of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in the treatment of various diseases and conditions are still being explored. Future studies should focus on determining the optimal dosage and administration of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% for the treatment of various diseases and conditions. In addition, further research should be conducted to investigate the potential side effects of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% and to determine the mechanism of action of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in vivo. Finally, research should be conducted to explore the potential use of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in the treatment of other diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Synthesemethoden

5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-piperidin-1-ylsulfonylbenzoic acid with 5-methylbenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, which can then be isolated by recrystallization from a suitable solvent. Another method involves the reaction of 4-piperidin-1-ylsulfonylbenzoic acid with 5-methylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction yields 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, which can then be isolated by recrystallization from a suitable solvent.

Eigenschaften

IUPAC Name

5-methyl-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14-5-10-17(18(13-14)19(21)22)15-6-8-16(9-7-15)25(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZRSSQOQWIEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692372
Record name 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1262008-59-2
Record name 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.